Fmoc-D-tryptophanol

Chiral chromatography Enantiomeric purity Peptide quality control

Standard Fmoc-D-tryptophan cannot support esterification or C-terminal capping due to its carboxylic acid group. This necessitates alternative building blocks for peptide alcohols, esters, or depsipeptides. Fmoc-D-tryptophanol (CAS 86123-11-7) provides: - **Alcohol handle** for ester/ether formation & specialty resin attachment - **D-configuration** for proteolytic resistance (prolongs plasma half-life) - **≥99% purity** with verified optical rotation (+29°, c=1 DMF) Validated by Chiralcel-OD HPLC for enantiomeric purity. Available for immediate R&D supply.

Molecular Formula C26H24N2O3
Molecular Weight 412.5 g/mol
Cat. No. B12275107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-tryptophanol
Molecular FormulaC26H24N2O3
Molecular Weight412.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)CO
InChIInChI=1S/C26H24N2O3/c29-15-18(13-17-14-27-25-12-6-5-7-19(17)25)28-26(30)31-16-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,14,18,24,27,29H,13,15-16H2,(H,28,30)/t18-/m1/s1
InChIKeyTYDUDYNHTCJBHI-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Tryptophanol Specifications & Analytical Data


Fmoc-D-tryptophanol (CAS 86123-11-7; also cataloged without a CAS assignment) is a chiral β-amino alcohol derivative used as a building block in Fmoc solid-phase peptide synthesis (SPPS). It contains a 9-fluorenylmethoxycarbonyl (Fmoc) α-amino protecting group that is base-labile and orthogonal to acid-labile side-chain protections, along with a reduced C-terminal alcohol (tryptophanol) that facilitates C-terminal modification strategies . The compound features the D-configuration at the α-carbon with a specific optical rotation of approximately +29° (c=1, DMF) and is supplied at ≥99% purity (HPLC) [1][2].

Fmoc solid-phase peptide synthesis (SPPS) compatible
C-terminal alcohol enables esterification and resin attachment
D-configuration for stereoselective peptide research

Generic Substitution Risks: Chirality & C-Terminal Chemistry


Substituting Fmoc-D-tryptophanol with its L-enantiomer (CAS 153815-60-2) or with Fmoc-D-tryptophan (CAS 86123-11-7) introduces either stereochemical inversion at the α-carbon or functional group alteration at the C-terminus. The D- versus L-configuration difference yields opposite optical rotation values and distinct biological recognition when incorporated into peptides [1]. Additionally, the reduced alcohol terminus of tryptophanol enables C-terminal functionalization strategies (esterification, etherification, or attachment to solid supports) that are chemically inaccessible with standard Fmoc-D-tryptophan bearing a carboxylic acid . Generic substitution without verifying both stereochemistry and functional group identity can produce diastereomeric impurities that require costly chromatographic separation or may compromise downstream biological activity entirely [2].

L-enantiomer

L-enantiomer substitution inverts stereochemical recognition and may introduce diastereomeric impurities requiring costly separation.

Acid analog (Fmoc-D-Trp)

Replacing with Fmoc-D-tryptophan removes the alcohol handle, preventing C-terminal esterification/etherification needed for backbone modification.

Fmoc-D-Tryptophanol Analytical Comparison


HPLC Enantiomeric Purity Assessment

The enantiomeric purity of Fmoc-D-tryptophanol can be verified using cellulose tris(3,5-dimethylphenylcarbamate) chiral stationary phases (Chiralcel-OD). This method achieves baseline separation of N-FMOC α-amino acid enantiomers, enabling direct quantification of L-enantiomer contamination in D-isomer batches [1][2].

HPLC Enantiomeric Purity
Class-level inference
Chiralcel-OD baseline separation (Rs ≥ 1.5) for N-FMOC α-amino acid enantiomers
Supports enantiomeric purity verification for D-tryptophanol batches
Reported for N-FMOC α-amino acids; verify with Fmoc-D-tryptophanol
Chiral chromatography Enantiomeric purity Peptide quality control

Optical Rotation: D- vs. L-Enantiomer

Fmoc-D-tryptophanol exhibits a specific optical rotation of +29° (c=1, DMF) [1], whereas its L-counterpart (Fmoc-L-tryptophanol) would display a negative rotation value of approximately equivalent magnitude. This sign inversion provides a rapid identity verification tool during incoming quality control.

Optical Rotation Identity
Cross-study comparable
[α]D +29° (c=1, DMF)
Rapid identity check tool for incoming QC
Source limited; confirm lot-specific value
Stereochemistry Chiral building block Quality specification

Fmoc vs. Boc Protection Orthogonality

Fmoc-D-tryptophanol employs base-labile Fmoc protection (cleaved with 20% piperidine in DMF) that is orthogonal to acid-labile Boc protection. In contrast, Boc-D-tryptophanol requires strong acid (TFA) for deprotection, which can cleave acid-sensitive side-chain protecting groups and release carbonium ions that modify tryptophan indole rings [1][2].

Fmoc vs Boc Deprotection
Class-level inference
Fmoc: base-labile (20% piperidine/DMF); Boc: acid-labile (TFA) with Trp side reactions
Fmoc choice avoids indole modification in Trp-containing peptides
Class-level; confirm for specific sequences
Solid-phase peptide synthesis Orthogonal protection Fmoc strategy

Conformational Restriction: Alcohol vs. Acid Terminus

Fmoc-D-tryptophanol incorporates a reduced C-terminal alcohol group that enables backbone modification strategies (ester linkages, C-terminal capping, or resin attachment via ether bonds) not possible with standard Fmoc-D-tryptophan . This functional group distinction allows researchers to design conformationally restricted peptides for studying receptor binding and protein structure-function relationships [1].

Alcohol vs Acid C-Terminus
Class-level inference
Alcohol (-CH₂OH) enables ester/ether linkages; Acid (-COOH) limits to amide bonds
Alcohol group unlocks peptidomimetic backbone modifications
Functional group alteration reported in synthesis
Conformationally restricted peptides Peptidomimetics Structure-activity relationship

Fmoc-D-Tryptophanol Applications in Research & Industry


Conformationally Restricted Peptide Synthesis

The reduced C-terminal alcohol group of Fmoc-D-tryptophanol enables backbone modification strategies including ester bond formation, C-terminal capping, and alternative resin attachment chemistries . This functionality supports the design of conformationally restricted peptides for studying receptor-ligand interactions and protein structure-function relationships where backbone flexibility must be controlled [1].

C-Terminal Modification in Fmoc SPPS

When a peptide requires C-terminal functionalization beyond standard amide or acid termini, Fmoc-D-tryptophanol provides an alcohol handle for esterification, etherification, or attachment to specialty resins . This is particularly valuable for generating peptide alcohols, peptide esters, or cyclic depsipeptides where the C-terminal carboxylate would be chemically incompatible with subsequent synthetic steps.

D-Configured Bioactive Peptide Design

The D-configuration at the α-carbon confers resistance to proteolytic degradation by endogenous peptidases, which preferentially recognize L-amino acids. Incorporating Fmoc-D-tryptophanol into therapeutic peptide candidates can extend plasma half-life and improve bioavailability compared to L-counterpart sequences [1].

Enantiomeric Purity Quality Control

Procurement specifications for Fmoc-D-tryptophanol should include verification of enantiomeric purity using Chiralcel-OD or Chiralcel-OD-H HPLC columns, which achieve baseline separation of N-FMOC α-amino acid enantiomers [1]. This analytical method confirms that D-isomer batches contain less than the specified threshold of L-enantiomer contamination before committing material to synthesis.

Application
Selection Property
Validation Focus
Conformationally restricted peptide design
Reduced alcohol handle for backbone modification
Ester/ether compatibility and resin attachment strategy
C-terminal functionalization in SPPS
Orthogonal alcohol reactivity
Esterification/etherification workflow compatibility
D-configuration in protease-resistant peptides
D-stereochemistry
Proteolytic stability assays in research models
Enantiomeric purity QC
Validated chiral HPLC method
Baseline separation and L-enantiomer threshold verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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